Cas no 63034-99-1 (2-Cyano-N-(2,5-dibromophenyl)acetamide)

2-Cyano-N-(2,5-dibromophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-cyano-N-(2,5-dibromophenyl)acetamide
- SALOR-INT L163031-1EA
- DB-217276
- AKOS010731087
- 632-676-3
- DTXSID90403425
- 63034-99-1
- Acetamide, 2-cyano-N-(2,5-dibromophenyl)-
- 2-Cyano-N-(2,5-dibromophenyl)acetamide
-
- MDL: MFCD03931425
- インチ: InChI=1S/C9H6Br2N2O/c10-6-1-2-7(11)8(5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
- InChIKey: JDIYNVGKIAEAEH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 317.88264Da
- どういたいしつりょう: 315.88469Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 52.9Ų
2-Cyano-N-(2,5-dibromophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0992492-5g |
2-cyano-N-(2,5-dibromophenyl)acetamide |
63034-99-1 | 95% | 5g |
$1900 | 2025-02-27 | |
eNovation Chemicals LLC | Y0992492-5g |
2-cyano-N-(2,5-dibromophenyl)acetamide |
63034-99-1 | 95% | 5g |
$1900 | 2024-08-02 | |
eNovation Chemicals LLC | D541579-5g |
2-cyano-N-(2,5-dibromophenyl)acetamide |
63034-99-1 | 97% | 5g |
$2000 | 2023-09-03 | |
eNovation Chemicals LLC | Y0992492-5g |
2-cyano-N-(2,5-dibromophenyl)acetamide |
63034-99-1 | 95% | 5g |
$1900 | 2025-02-20 |
2-Cyano-N-(2,5-dibromophenyl)acetamide 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
2-Cyano-N-(2,5-dibromophenyl)acetamideに関する追加情報
Comprehensive Guide to 2-Cyano-N-(2,5-dibromophenyl)acetamide (CAS No. 63034-99-1): Properties, Applications, and Market Insights
2-Cyano-N-(2,5-dibromophenyl)acetamide (CAS No. 63034-99-1) is a specialized organic compound with significant relevance in pharmaceutical and agrochemical research. This brominated derivative of acetamide features a cyano group, which enhances its reactivity and utility in synthetic chemistry. The compound's unique structure makes it a valuable intermediate in the development of novel bioactive molecules, attracting attention from researchers and industry professionals alike.
The molecular formula of 2-Cyano-N-(2,5-dibromophenyl)acetamide is C9H6Br2N2O, with a molecular weight of 317.97 g/mol. Its chemical structure combines an acetamide backbone with a 2,5-dibromophenyl group and a cyano substituent, contributing to its distinct physicochemical properties. The compound typically appears as a white to off-white crystalline powder with moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol, but limited solubility in water.
In pharmaceutical applications, 2-Cyano-N-(2,5-dibromophenyl)acetamide serves as a key building block for the synthesis of potential drug candidates. Recent studies have explored its use in developing kinase inhibitors and antimicrobial agents, particularly in addressing the growing concern of antibiotic resistance. The compound's bromine atoms provide excellent handles for further functionalization, making it versatile for structure-activity relationship (SAR) studies in medicinal chemistry.
The agrochemical industry has shown increasing interest in 2-Cyano-N-(2,5-dibromophenyl)acetamide derivatives for developing new crop protection agents. With the global push for sustainable agriculture and reduced environmental impact, researchers are investigating this compound's potential in creating targeted pesticides with lower toxicity profiles. Its structural features may contribute to novel modes of action against resistant pest strains, addressing current challenges in agricultural productivity.
From a synthetic chemistry perspective, 2-Cyano-N-(2,5-dibromophenyl)acetamide offers multiple reactive sites for various transformations. The cyano group can be hydrolyzed to carboxylic acids or reduced to primary amines, while the bromine atoms are amenable to cross-coupling reactions. These characteristics make it a valuable scaffold for diversity-oriented synthesis in drug discovery programs and material science applications.
The global market for specialty chemical intermediates like 2-Cyano-N-(2,5-dibromophenyl)acetamide has been growing steadily, driven by increased R&D investment in pharmaceuticals and agrochemicals. Market analysts project compound annual growth rates of 5-7% in this sector, with particular strength in Asia-Pacific regions. Quality standards and regulatory compliance remain critical factors for manufacturers, especially concerning purity levels and consistent batch-to-batch performance.
Recent advancements in green chemistry have influenced the production processes for compounds like 2-Cyano-N-(2,5-dibromophenyl)acetamide. Manufacturers are adopting more sustainable synthetic routes, reducing hazardous byproducts, and implementing energy-efficient purification methods. These developments align with the chemical industry's broader sustainability goals and respond to increasing environmental regulations worldwide.
Storage and handling of 2-Cyano-N-(2,5-dibromophenyl)acetamide require standard laboratory precautions. The compound should be kept in tightly sealed containers, protected from moisture and light, at controlled room temperature. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when working with this chemical, in line with general laboratory safety protocols.
Analytical characterization of 2-Cyano-N-(2,5-dibromophenyl)acetamide typically involves techniques such as HPLC for purity assessment, NMR spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification. These quality control measures ensure the compound meets the stringent requirements of pharmaceutical and agrochemical applications, where impurity profiles can significantly impact downstream research outcomes.
The future research directions for 2-Cyano-N-(2,5-dibromophenyl)acetamide include exploration of its biological activities and development of more efficient synthetic methodologies. With the growing emphasis on fragment-based drug discovery, this compound's well-defined pharmacophoric features make it an attractive starting point for designing new therapeutic agents. Additionally, its potential applications in material science, particularly in the development of organic electronic materials, represent an emerging area of interest.
For researchers sourcing 2-Cyano-N-(2,5-dibromophenyl)acetamide, it's essential to work with reputable suppliers who can provide comprehensive analytical data and regulatory documentation. The compound is typically available in research quantities from specialty chemical providers, with custom synthesis options for larger-scale requirements. Pricing varies based on purity grade and order volume, with current market trends showing stable demand.
In conclusion, 2-Cyano-N-(2,5-dibromophenyl)acetamide (CAS No. 63034-99-1) represents an important chemical building block with diverse applications in life sciences and materials research. Its unique structural features and synthetic versatility continue to make it valuable for innovative research across multiple disciplines. As scientific understanding advances and new applications emerge, this compound is likely to maintain its relevance in cutting-edge chemical research and development.
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